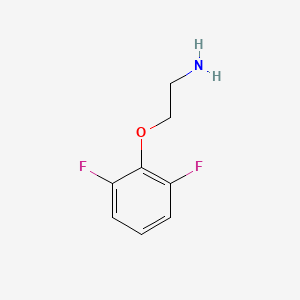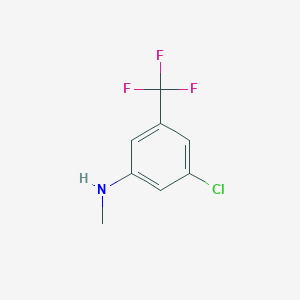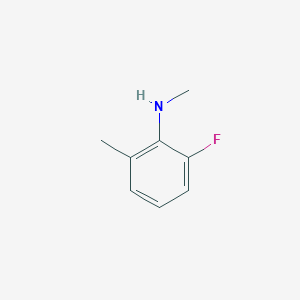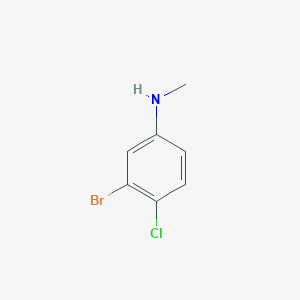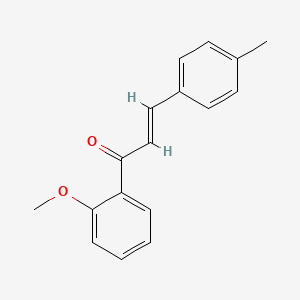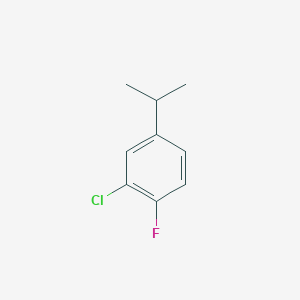
2-Chloro-1-fluoro-4-isopropylbenzene
Vue d'ensemble
Description
2-Chloro-1-fluoro-4-isopropylbenzene is a chemical compound with the CAS Number: 1369946-74-6 . It has a molecular weight of 172.63 and its IUPAC name is 2-chloro-1-fluoro-4-isopropylbenzene . The compound’s InChI Code is 1S/C9H10ClF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-fluoro-4-isopropylbenzene is represented by the formula C9H10ClF . The InChI Key for this compound is PKJUHJHUTCAWSZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Reactivity Studies
2-Chloro-1-fluoro-4-isopropylbenzene is involved in various synthetic and reactivity studies aimed at understanding and enhancing the formation of complex organic compounds. For example, research into the formation of fluoro-meisenheimer complexes using homogeneous and heterogeneous fluoride ion sources explores the interaction between different halogenated compounds and fluoride ions, indicating the potential of 2-chloro-1-fluoro-4-isopropylbenzene in forming kinetically and thermodynamically controlled complexes (Clark et al., 1985).
Fluorination Techniques
Studies on the electrochemical fluorination of aromatic compounds highlight the reactivity and utility of halogenated benzene derivatives in synthesizing fluorinated organic molecules. For instance, research on the electrochemical fluorination of chlorobenzene demonstrates the potential to selectively introduce fluorine atoms into specific positions on the benzene ring, producing compounds like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene, which are crucial intermediates in various organic syntheses (Momota et al., 1995).
Nucleophilic Substitution Reactions
The study of nucleophilic aromatic substitution (SNAr) reactions is a significant area where 2-chloro-1-fluoro-4-isopropylbenzene can play a crucial role. Research on the SNAr reactions in dimethyl sulphoxide, for example, sheds light on the influence of steric and electronic effects on the reaction mechanisms, which is essential for designing more efficient synthetic routes involving halogenated compounds (Onyido & Hirst, 1991).
Spectroscopic Characterization
The detailed characterization of halogenated benzene derivatives, including 2-chloro-1-fluoro-4-isopropylbenzene, often involves advanced spectroscopic techniques. For instance, studies on the rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene provide insights into the molecular structure and electronic distribution, which are essential for understanding the reactivity and properties of similar compounds (Peebles & Peebles, 2002).
Advanced Organic Synthesis
Innovations in organic synthesis often leverage the unique reactivity of halogenated compounds like 2-chloro-1-fluoro-4-isopropylbenzene. Research into the synthesis and styrene copolymerization of novel chloro and fluoro ring-disubstituted isopropyl cyanophenylacrylates, for example, highlights the potential of such compounds in developing new materials with desirable properties (Savittieri et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-1-fluoro-4-isopropylbenzene is the benzene ring, a common structural component in many organic compounds . The benzene ring is particularly stable due to its aromaticity, which is maintained during reactions . The compound interacts with the benzene ring through electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving the benzene ring. The electrophilic aromatic substitution reaction is a key step in these pathways . The reaction results in the formation of a substituted benzene ring, which can further participate in other biochemical reactions .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes at the molecular and cellular levels, depending on the specific biochemical pathways involved. The exact effects would depend on the context of the reaction and the presence of other compounds.
Action Environment
The action of 2-Chloro-1-fluoro-4-isopropylbenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-chloro-1-fluoro-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJUHJHUTCAWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-fluoro-4-isopropylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




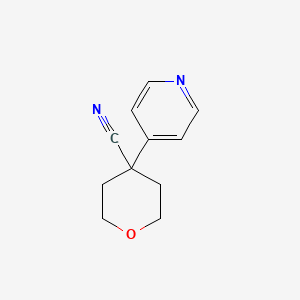

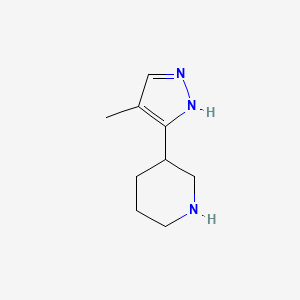
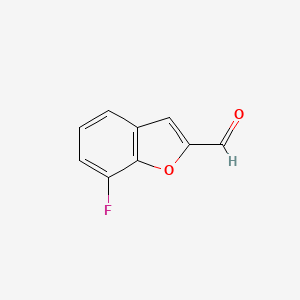
![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)
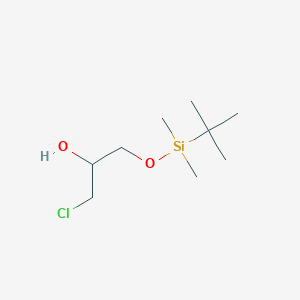
![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)
